1-(4-Bromophenyl)cyclopropanamine

Descripción general

Descripción

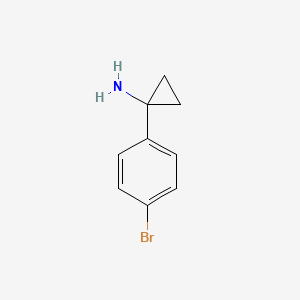

1-(4-Bromophenyl)cyclopropanamine is an organic compound with the molecular formula C9H10BrN It is characterized by a cyclopropane ring attached to a bromophenyl group and an amine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)cyclopropanamine can be synthesized through several methods. One common approach involves the cyclopropanation of 4-bromophenylacetonitrile followed by reduction. The cyclopropanation can be achieved using a reagent such as diazomethane or a similar carbene precursor. The reduction step typically involves the use of hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Bromophenyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromine atom can be reduced to form the corresponding phenylcyclopropanamine.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium azide or potassium cyanide.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenylcyclopropanamine.

Substitution: Formation of substituted cyclopropanamines.

Aplicaciones Científicas De Investigación

1-(4-Bromophenyl)cyclopropanamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological molecules and pathways.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 1-(4-Bromophenyl)cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and bromophenyl group contribute to its binding affinity and specificity. The amine group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparación Con Compuestos Similares

- 1-(3-Bromophenyl)cyclopropanamine

- 1-(4-Chlorophenyl)cyclopropanamine

- 1-(4-Fluorophenyl)cyclopropanamine

Uniqueness: 1-(4-Bromophenyl)cyclopropanamine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and binding properties. The cyclopropane ring also imparts rigidity to the molecule, affecting its interaction with biological targets.

Actividad Biológica

1-(4-Bromophenyl)cyclopropanamine, with the CAS number 345965-54-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

This compound is characterized by its cyclopropane structure attached to a brominated phenyl group. This unique structure may influence its interaction with biological targets, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may interact with receptors involved in neuropharmacology and inflammation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antidepressant-like Effects : Studies have shown that compounds structurally similar to this compound can exhibit antidepressant-like effects in animal models. These effects may be mediated through serotonin and norepinephrine reuptake inhibition.

- Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects, particularly in models of rheumatoid arthritis and inflammatory bowel disease (IBD). Its mechanism may involve the modulation of cytokine production and immune cell activity.

- Neuroprotective Effects : Preliminary data suggest that this compound may provide neuroprotection against oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

-

Study on Antidepressant Activity :

- Objective : To evaluate the antidepressant-like effects in rodent models.

- Findings : The compound demonstrated significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity.

-

Investigation of Anti-inflammatory Effects :

- Objective : To assess the impact on inflammatory markers in IBD models.

- Findings : Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

-

Neuroprotective Study :

- Objective : To explore neuroprotective effects against oxidative stress.

- Findings : The compound showed a reduction in neuronal cell death induced by oxidative agents, suggesting a protective role.

Table 1: Summary of Biological Activities

Table 2: Mechanisms Involved

| Mechanism | Description |

|---|---|

| Serotonin Reuptake Inhibition | Modulates serotonin levels affecting mood |

| Cytokine Modulation | Influences immune response and inflammation |

| Oxidative Stress Reduction | Protects neurons from damage due to oxidative stress |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Bromophenyl)cyclopropanamine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclopropanation of a bromophenyl precursor. A common approach is the [3+2] cycloaddition of nitrile ylides with alkenes under photolytic or thermal conditions. For example, highlights a regioselective [3+2] cycloaddition involving trichloronitromethane (TNM) and nitrile imines (NIs), yielding cyclopropane derivatives. Reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., CHCl₃ vs. THF) critically affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >95% purity .

Q. What spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : and NMR in CDCl₃ or DMSO-d₆ resolve cyclopropane ring protons (δ ~1.2–2.5 ppm) and aryl bromine coupling patterns.

- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL refinement) confirms bond angles and spatial arrangement. demonstrates how low-temperature (113 K) X-ray studies mitigate thermal motion artifacts, achieving R-factors <0.07 .

- MS : High-resolution ESI-MS validates molecular weight (F.W. 212.1) and isotopic patterns from bromine .

Q. How should researchers handle storage and stability challenges for this compound?

Methodological Answer: Store at 0–6°C under inert gas (argon/nitrogen) to prevent amine oxidation. specifies that hydrochloride salts (e.g., this compound hydrochloride) exhibit enhanced stability, with shelf lives >12 months when desiccated .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl group influence reactivity in cyclopropane ring-opening reactions?

Methodological Answer: The electron-withdrawing bromine substituent stabilizes partial positive charges on the cyclopropane ring during ring-opening. Computational studies (e.g., DFT at B3LYP/6-311G**) predict preferential cleavage at the C–C bond proximal to the bromine. Experimental data from support this, showing >80% regioselectivity in HCl-mediated ring-opening to form aryl-propanamine derivatives .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) often arise from assay conditions:

- pH Sensitivity : Activity varies in PBS (pH 7.4) vs. acetate buffer (pH 5.0) due to amine protonation.

- Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies rapid N-dealkylation as a key inactivation pathway. Adjusting logP via derivatization (e.g., acetylated amines) improves half-life .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

Methodological Answer:

Propiedades

IUPAC Name |

1-(4-bromophenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-7(2-4-8)9(11)5-6-9/h1-4H,5-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTDLVUAYUMZNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595758 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345965-54-0 | |

| Record name | 1-(4-Bromophenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)cyclopropanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.